molecular formula C30H30N2O7 B11080767 ethyl 4-[5-(2,5-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[5-(2,5-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11080767
M. Wt: 530.6 g/mol
InChI Key: ANZVRTLGFIFURZ-UHFFFAOYSA-N
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Description

ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves multiple steps, starting with the preparation of the core pyrrole structure. The reaction typically involves the condensation of 2,5-dimethoxybenzaldehyde with aniline derivatives under acidic conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, including esterification and cyclization, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-{5-(2,5-DIMETHOXYPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can be compared with similar compounds such as:

Properties

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

ethyl 4-[[2-(2,5-dimethoxyphenyl)-1-(4-ethoxycarbonylphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate

InChI

InChI=1S/C30H30N2O7/c1-5-38-29(34)19-7-11-21(12-8-19)31-25-18-26(24-17-23(36-3)15-16-27(24)37-4)32(28(25)33)22-13-9-20(10-14-22)30(35)39-6-2/h7-18,26,31H,5-6H2,1-4H3

InChI Key

ANZVRTLGFIFURZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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